4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Overview
Description
“4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride” is a sulfonyl chloride compound with the CAS Number: 1421601-66-2 . It has a molecular weight of 264.73 . This compound has been widely used in various scientific experiments due to its versatility.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClFO2S2/c1-5-8-6(11)3-2-4-7(8)14-9(5)15(10,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 264.73 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I have.Scientific Research Applications
Photoredox-Catalyzed Cascade Annulation
A study by Yan et al. (2018) focused on the photoredox-catalyzed cascade annulation of certain sulfanes and selanes with sulfonyl chlorides, resulting in the synthesis of various benzothiophenes and benzoselenophenes. This process was achieved with moderate to good yields at ambient temperature, indicating the potential for efficient synthesis of similar compounds (Yan, Xu, Zhou, Chen, & Song, 2018).
Synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine
Perlow et al. (2007) reported practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide derivatives. This research provides a methodological basis for the regioselective introduction of the methylthio moiety and subsequent functionalization into related compounds (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Antibacterial Activity of Sulfonamides
Oliveira et al. (2016) synthesized new sulfonamides derived from carvacrol, showing significant antibacterial activity against resistant Staphylococcus aureus strains. This study highlights the potential of such sulfonamide derivatives in combating antibiotic-resistant bacteria (Oliveira, Llanes, Brighente, Nunes, Yunes, Máximo Júnior, Karsten Baumgart, Noumeh Aust, & Cruz, 2016).
Friedel-Crafts Sulfonylation
Nara, Harjani, and Salunkhe (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reactions. Their findings show enhanced reactivity and almost quantitative yields of diaryl sulfones, indicating the efficiency of this approach in sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Characterization of Sulfonamides
Courtin (1982) detailed the synthesis of sulfonated derivatives of 4-Fluoroaniline, providing a foundational understanding of their structural and chemical properties. This work is crucial for the development of new sulfonamide-based compounds (Courtin, 1982).
Development of Fluorescent Photochromic Material
Jeong et al. (2006) developed a sulfone form of diacetyl diarylethene, showing efficient and reversible fluorescence modulation with excellent photo-stability. This material has potential applications in areas such as imaging and sensor technology (Jeong, Yang, Kim, & Ahn, 2006).
Fluorescence Spectrometric Determination of Drugs
Elokely et al. (2011) developed a spectrofluorometric method for estimating drugs containing α-methylene sulfone/sulfonamide functional groups. This method is crucial for quality control in pharmaceuticals (Elokely, Eldawy, Elkersh, & El-Moselhy, 2011).
Aerobic Microbial Cometabolism
Fedorak and Grbìc-Galìc (1991) explored the aerobic biotransformations of benzothiophene and 3-methylbenzothiophene. Their research provides insights into the environmental degradation of sulfur heterocyclic compounds (Fedorak & Grbìc-Galìc, 1991).
Properties
IUPAC Name |
4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2S2/c1-5-8-6(11)3-2-4-7(8)14-9(5)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFVTHIMQSVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC(=C12)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-66-2 | |
Record name | 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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